molecular formula C17H10ClF2N3O2S2 B1403741 4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide CAS No. 1799412-44-4

4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide

Cat. No.: B1403741
CAS No.: 1799412-44-4
M. Wt: 425.9 g/mol
InChI Key: HMAUHYFQAUGNEP-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile.

    Formation of the Benzenesulfonamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring and the benzenesulfonamide moiety are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide: shares similarities with other thiazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[(4-chlorophenyl)-cyanomethyl]-2,5-difluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF2N3O2S2/c18-11-3-1-10(2-4-11)13(9-21)12-7-15(20)16(8-14(12)19)27(24,25)23-17-22-5-6-26-17/h1-8,13H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAUHYFQAUGNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=CC(=C(C=C2F)S(=O)(=O)NC3=NC=CS3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF2N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide
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4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide
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4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide
Reactant of Route 4
4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide
Reactant of Route 5
4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide
Reactant of Route 6
4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide

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